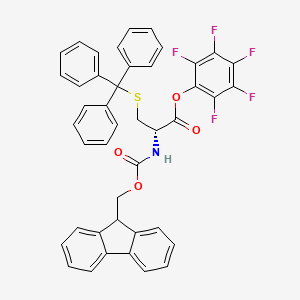

Fmoc-d-cys(trt)-opfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Properties, Mechanisms, and Applications in Peptide Synthesis

This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp), a specialized amino acid derivative pivotal for the synthesis of complex and degradation-resistant peptides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, the synergistic roles of its protecting groups, and field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Molecular Profile and Physicochemical Properties

This compound is a cornerstone building block for introducing D-cysteine into peptide sequences. The incorporation of a D-amino acid is a key strategy for enhancing the stability of peptide-based therapeutics against enzymatic degradation by proteases, which are stereospecific for L-amino acids[1]. The molecular structure is meticulously designed with three critical moieties—Fmoc, Trityl (Trt), and Pentafluorophenyl (OPfp) ester—each serving a distinct and vital role in the efficiency and success of peptide synthesis.

Quantitative data for this reagent are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₄₃H₃₀F₅NO₄S | [2][3] |

| Molecular Weight | 751.8 g/mol | [2][3] |

| CAS Number | 200395-72-8 | [2] |

| Appearance | White to off-white powder | - |

| Purity | Typically ≥98% (HPLC) | - |

| Solubility | Soluble in DMF, DCM, Chloroform, Acetone | - |

| Storage Conditions | 2-8°C, desiccated | - |

The Strategic Triad: A Mechanistic Look at the Protecting Groups

The efficacy of this compound in SPPS is a direct result of the interplay between its three key functional components. Understanding the mechanism of each group is fundamental to troubleshooting and optimizing peptide synthesis protocols.

The Fmoc Group: A Base-Labile N-α-Terminal Protector

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary shield for the α-amino group. Its primary advantage lies in its lability under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage, forming the basis of the most widely used SPPS strategy[4].

Deprotection Mechanism: The removal of the Fmoc group is a two-step process initiated by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the fluorene ring, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) adduct[4]. The DBF is scavenged by piperidine to prevent side reactions. This process is highly efficient and can be monitored spectrophotometrically by measuring the UV absorbance of the DBF-piperidine adduct at approximately 301 nm[].

The Trityl (Trt) Group: Bulky and Acid-Labile Thiol Protection

The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, making its protection imperative during peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively prevents unwanted side reactions, such as disulfide bond formation and alkylation[6].

Causality in Choice: The Trt group is the preferred choice for routine synthesis of peptides intended to have free sulfhydryl groups post-synthesis. Its lability in standard trifluoroacetic acid (TFA) cleavage cocktails means it is removed concurrently with other side-chain protecting groups and cleavage from the resin, simplifying the workflow. The steric hindrance provided by the three phenyl rings also helps to suppress racemization and other side reactions at the cysteine residue during coupling and deprotection steps[6].

The Pentafluorophenyl (PFP) Ester: A Highly Activated Carboxyl Group for Efficient Coupling

The pentafluorophenyl (PFP) ester is a type of "active ester" used to facilitate the formation of the peptide bond. The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenoxide an excellent leaving group, thus rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.

Expertise-Driven Advantage: The use of pre-activated PFP esters like this compound offers a significant advantage in mitigating racemization. Cysteine residues are particularly susceptible to racemization during in-situ activation steps, especially under basic conditions. By using a stable, pre-formed active ester, the coupling reaction can proceed rapidly and cleanly under neutral or slightly acidic conditions without the need for additional coupling reagents like HBTU/DIPEA, which are known to exacerbate epimerization[7]. This leads to higher purity of the final peptide product.

Field-Proven Protocol: Application in Fmoc-SPPS

The following is a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual solid-phase synthesis. This protocol is designed to be a self-validating system, with explanations for each critical step.

Materials and Reagents

-

Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the preceding amino acid or ready for first amino acid loading.

-

Solvents: High-purity (amine-free) DMF, Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Amino Acid Derivative: this compound.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail (Post-synthesis): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Monitoring Reagent: Kaiser test or TNBS test reagents.

SPPS Workflow for a Single Coupling Cycle

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. This is critical for exposing the reactive sites on the polymer matrix.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. Residual base can neutralize the incoming activated ester.

-

Monitoring (Trustworthiness Check): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine and validates the success of the deprotection step.

-

Coupling Reaction:

-

Dissolve 1.5 to 2.0 equivalents of this compound in a minimal volume of DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The PFP ester is highly reactive, and coupling is typically rapid. No additional base is required or recommended, as it can increase the risk of racemization.

-

-

Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) to remove any unreacted amino acid and the pentafluorophenol byproduct.

-

Monitoring (Trustworthiness Check): Perform a second Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the Trt and other acid-labile side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Causality: TIS is a critical scavenger for the trityl cation released during deprotection. The high stability of the trityl cation makes the deprotection reversible; TIS irreversibly quenches it, driving the reaction to completion and preventing re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.

-

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Quality Control and Characterization

The purity and identity of the final peptide must be confirmed.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A typical analysis involves a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly. The observed mass should match the calculated theoretical mass of the desired peptide. For peptides containing Trt-protected cysteine (if analyzed before full deprotection), a characteristic mass addition corresponding to the Trt group (243.36 Da) will be observed.

Conclusion

This compound is a highly specialized and efficient reagent for modern peptide synthesis. Its carefully designed structure, combining an orthogonal Fmoc group, a robust Trt protecting group, and a highly reactive PFP ester, provides a reliable solution for incorporating D-cysteine while minimizing common side reactions, particularly racemization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block in the development of novel and stable peptide-based therapeutics.

References

-

Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link][3][8]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1817-1836. [Link][4]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][9]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][2]

-

Aapptec. (n.d.). This compound [200395-72-8]. Retrieved from [Link][2]

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link][10]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link][11][12]

-

Delso, I., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 3(4), 1266-1295. [Link][7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Cys(Trt)-OPfp in Common Organic Solvents

For researchers, chemists, and professionals in drug development, understanding the solubility of peptide synthesis reagents is paramount for successful and efficient workflows. This guide provides an in-depth analysis of the solubility characteristics of N-α-Fmoc-S-trityl-D-cysteine pentafluorophenyl ester (Fmoc-D-Cys(Trt)-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This document moves beyond simple solubility charts to explain the underlying chemical principles that govern its behavior in various organic solvents, offering field-proven insights to optimize its handling and application.

Executive Summary: The Role of Molecular Architecture in Solubility

This compound is a heavily protected amino acid derivative designed for efficient peptide coupling. Its solubility is not governed by the zwitterionic nature of a free amino acid but rather by the physicochemical properties of its three key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) group, the trityl (Trt) group, and the pentafluorophenyl (Pfp) ester. These large, hydrophobic groups dominate the molecule's character, rendering it poorly soluble in aqueous solutions but generally well-soluble in a range of organic solvents. The bulky and nonpolar nature of the Fmoc and trityl groups dictates a preference for solvents that can effectively solvate these moieties.

Qualitative and Quantitative Solubility Profile

Direct, quantitative solubility data for this compound is not extensively published. However, based on supplier information and data from structurally analogous compounds, a reliable solubility profile can be constructed.

A chemical supplier indicates that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This aligns with the expected behavior of a large, protected amino acid derivative.

For a more quantitative perspective, we can examine the closely related precursor, Fmoc-D-Cys(Trt)-OH. This compound, differing only by the absence of the pentafluorophenyl ester, demonstrates high solubility in key polar aprotic solvents. Specifically, it is soluble in DMSO at a concentration of 100 mg/mL[1] and is described as "clearly soluble" in N,N-dimethylformamide (DMF) at a concentration of 1 mmole in 2 mL (approximately 293 mg/mL). Given the structural similarity, it is reasonable to infer that this compound exhibits a comparable high solubility in these solvents.

Table 1: Solubility Summary of this compound and Related Compounds

| Solvent | Chemical Class | Polarity (Dielectric Constant) | This compound Solubility | Inferred Solubility (mg/mL) | Rationale & Comments |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Soluble | >100 | High solubility is expected, supported by data for Fmoc-D-Cys(Trt)-OH (100 mg/mL)[1]. An excellent choice for preparing concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Likely Soluble | >200 | A standard solvent in peptide synthesis. The precursor Fmoc-D-Cys(Trt)-OH is highly soluble. |

| Dichloromethane (DCM) | Chlorinated | 9.1 | Soluble | High | A common solvent for organic synthesis, effective at dissolving large, nonpolar compounds. |

| Chloroform | Chlorinated | 4.8 | Soluble | High | Similar to DCM, its ability to solvate hydrophobic groups makes it a suitable solvent. |

| Acetone | Ketone | 21 | Soluble | Moderate to High | A polar aprotic solvent capable of dissolving the compound. |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | Soluble | Moderate | A moderately polar solvent, suitable for this compound. |

| Acetonitrile (ACN) | Nitrile | 37.5 | Likely Soluble | Moderate | Often used in purification (HPLC). While polar, its solvation power for such large molecules may be less than DMSO or DMF. |

| Tetrahydrofuran (THF) | Ether | 7.6 | Likely Soluble | Moderate | A less polar ether that should still effectively solvate the hydrophobic protecting groups. |

| Water | Protic | 80.1 | Insoluble | Very Low | The hydrophobic nature of the Fmoc and Trt groups prevents dissolution in water. |

| Methanol/Ethanol | Protic (Alcohol) | 32.7 / 24.5 | Sparingly Soluble | Low to Moderate | While polar, the protic nature and hydrogen bonding network of alcohols are less effective at solvating the bulky, nonpolar protecting groups compared to polar aprotic solvents. |

Note: Inferred solubility is an expert estimation based on available data for structurally similar compounds and general chemical principles. Experimental verification is always recommended.

The Chemistry Behind the Solubility: A Deeper Dive

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces. For this compound, the following interactions are key:

-

Van der Waals Forces: The large, nonpolar surfaces of the Fmoc and trityl groups are the dominant features of the molecule. Solvents that can induce and participate in strong van der Waals interactions (dispersion forces) are excellent candidates for solubilization. This is why chlorinated solvents like DCM and chloroform, as well as aromatic solvents, are effective.

-

Dipole-Dipole Interactions: The ester and carbamate linkages in the molecule possess dipole moments. Polar aprotic solvents such as DMSO, DMF, and acetone have strong dipoles and can effectively solvate these regions of the molecule, contributing significantly to its overall solubility.

-

Hydrogen Bonding: this compound has a hydrogen bond donor (the N-H of the carbamate) and several hydrogen bond acceptors (the carbonyl oxygens). However, these are sterically hindered by the bulky protecting groups. This is a key reason why polar protic solvents like water and alcohols are less effective. They are engaged in strong self-association through hydrogen bonding, and the energy cost to break these solvent-solvent interactions to accommodate the large, hydrophobic solute is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds.

The interplay of these factors explains the observed solubility pattern: high solubility in polar aprotic solvents that offer both dipole-dipole interactions and can accommodate the large nonpolar groups, and poor solubility in protic solvents.

Experimental Protocol for Solubility Determination

To ensure self-validating results, a systematic approach to solubility testing is crucial. The following protocol provides a reliable method for determining the solubility of this compound in a given solvent at room temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMSO, DMF, DCM) of high purity (anhydrous grade recommended)

-

Analytical balance (readable to at least 0.1 mg)

-

Small volume vials (e.g., 2 mL glass vials) with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (0.2 µm, PTFE for organic solvents)

-

Pipettes and tips

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 20 mg) into a clean, dry vial. Record the exact mass.

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL). This creates a high initial concentration.

-

Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, allow the mixture to equilibrate on a shaker or stirrer at a constant temperature (e.g., 25°C) for at least one hour to ensure saturation is reached.

-

Observation: After equilibration, visually inspect the vial.

-

If the solid is completely dissolved: The solubility is greater than the current concentration. Add another accurately weighed portion of the solid (e.g., 10 mg) and repeat step 3.

-

If undissolved solid remains: The solution is likely saturated. Proceed to step 5.

-

-

Incremental Solvent Addition (if undissolved solid remains): Add small, precise increments of the solvent (e.g., 10-20 µL at a time). After each addition, cap the vial and vortex for 1-2 minutes. Continue this process until the solid is completely dissolved.

-

Calculation: Record the total volume of solvent added to completely dissolve the initial mass of the solid. Calculate the solubility in mg/mL.

-

Solubility (mg/mL) = Initial Mass of Solid (mg) / Total Volume of Solvent (mL)

-

-

Confirmation of Saturation (Optional but Recommended): To confirm that the determined point is the true saturation solubility, prepare a slurry as in step 3 with excess solid. After equilibration, carefully draw the supernatant through a 0.2 µm syringe filter to remove all undissolved particles. Analyze the concentration of the clear filtrate using a suitable analytical technique (e.g., HPLC with a calibration curve). This provides a highly accurate measure of saturation solubility.

Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Practical Recommendations and Troubleshooting

-

For Stock Solutions: Based on the available data, DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions of this compound.

-

For Coupling Reactions: While highly soluble in DMF, always ensure the complete dissolution of the activated amino acid before adding it to the synthesis resin to avoid incomplete coupling. Gentle warming or sonication can aid dissolution, but be mindful of the potential for degradation of the activated ester over extended periods, especially at elevated temperatures.

-

Solvent Quality: Use anhydrous solvents whenever possible. The presence of water can lead to the hydrolysis of the pentafluorophenyl ester, reducing the coupling efficiency.

-

Troubleshooting Poor Solubility: If solubility issues are encountered, particularly in mixed solvent systems or during purification, consider using a co-solvent. For instance, adding a small amount of DMSO or DMF to a less polar solvent like DCM can significantly improve solubility[2].

Conclusion

This compound is a hydrophobic, protected amino acid derivative with excellent solubility in common polar aprotic solvents used in peptide synthesis, such as DMSO and DMF, and good solubility in chlorinated solvents like DCM. Its solubility is dictated by the large, nonpolar Fmoc and trityl protecting groups. Understanding these governing principles and employing systematic solubility determination protocols will empower researchers to handle this reagent with confidence, ensuring reproducible and optimal results in the synthesis of complex peptides.

References

Sources

A Technical Guide to Fmoc-D-Cys(Trt)-OPfp: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cys(Trt)-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine pentafluorophenyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, incorporating a base-labile aminoprotecting group, an acid-labile side-chain protecting group, and a highly activated carboxylic acid ester, makes it an invaluable reagent for the precise incorporation of D-cysteine into peptide sequences. This guide provides an in-depth analysis of its chemical properties, the rationale for its use, detailed experimental protocols, and strategies to ensure the fidelity of the synthetic process.

Core Molecular Attributes of this compound

A thorough understanding of the molecular characteristics of this compound is fundamental to its effective application. These attributes dictate its reactivity, handling, and role in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₃₀F₅NO₄S | [1][2][3] |

| Molecular Weight | 751.77 g/mol | [1][2][3] |

| CAS Number | 200395-72-8 | [1][2][3] |

| Appearance | White to off-white powder | [4][5] |

| Purity | Typically ≥98% (HPLC) | [6][7] |

The structural arrangement of this compound is a testament to strategic chemical design for orthogonal peptide synthesis.

Caption: Chemical structure of this compound.

The Rationale Behind the Protecting and Activating Groups

The efficacy of this compound in SPPS stems from the synergistic interplay of its constituent protecting and activating moieties. This design allows for a highly controlled, sequential addition of the D-cysteine residue.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group shields the α-amino function of the cysteine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of Fmoc-based SPPS.[8] The release of the fluorenyl group can also be monitored by UV spectrophotometry to quantify the efficiency of coupling and deprotection steps.[8]

-

Trt (Trityl) Group: The bulky trityl group provides robust protection for the highly nucleophilic thiol side-chain of cysteine. This prevents undesirable side reactions such as disulfide bond formation during peptide chain elongation. The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4]

-

OPfp (Pentafluorophenyl Ester) Group: The pentafluorophenyl ester is a highly reactive activating group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid and efficient amide bond formation with the free N-terminal amine of the growing peptide chain.[2] The use of pre-activated Pfp esters offers significant advantages, including:

-

Reduced Racemization: Coupling with Pfp esters proceeds under neutral or slightly acidic conditions, which significantly minimizes the risk of racemization, a common problem with cysteine derivatives when using base-mediated activation methods.

-

High Coupling Efficiency: The high reactivity of Pfp esters leads to faster and more complete coupling reactions, often without the need for additional coupling reagents.[9][10]

-

Avoidance of in situ Activation Issues: By using a stable, pre-activated amino acid derivative, the growing peptide chain is not exposed to potentially harmful activating reagents, which can lead to side reactions.[2]

-

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires meticulous adherence to established SPPS protocols. The following sections detail the key steps involved.

Fmoc-SPPS Workflow

The overall workflow for incorporating a single this compound residue is cyclical, involving deprotection of the N-terminus of the resin-bound peptide, coupling of the activated amino acid, and washing steps.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Coupling Protocol

This protocol provides a representative method for the coupling of this compound to a solid-phase-bound peptide with a free N-terminal amine.

-

Resin Preparation: The peptide-resin is swelled in DMF. The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[8][11]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling Reaction:

-

A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.

-

This solution is added to the washed, deprotected peptide-resin.

-

The reaction is allowed to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the Pfp ester generally ensures a rapid reaction.[2]

-

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF and then dichloromethane (DCM) to remove any unreacted reagents and the pentafluorophenol byproduct.

-

Monitoring (Optional but Recommended): A small sample of the resin can be subjected to a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on the D-cysteine, are removed.

-

Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common and effective cocktail for peptides containing Trt-protected cysteine is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12] The inclusion of scavengers like triisopropylsilane (TIPS) or EDT is crucial to irreversibly quench the highly stable trityl cation released during deprotection, preventing side reactions such as re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin and the mixture is gently agitated at room temperature for 2-4 hours.[12][13]

-

Peptide Precipitation: The resin is filtered, and the filtrate, containing the crude peptide, is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

Purification: The precipitated crude peptide is isolated by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While this compound is designed to minimize side reactions, awareness of potential issues is critical for ensuring the synthesis of a high-purity final product.

-

Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling. The use of pre-activated Pfp esters significantly mitigates this risk compared to in situ activation methods that employ bases like diisopropylethylamine (DIPEA).[1]

-

3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal cysteine residues during the piperidine-mediated Fmoc deprotection. The use of the sterically bulky Trt protecting group on the cysteine side-chain helps to suppress this side reaction.[14]

-

Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction. The use of a sufficient concentration of scavengers like TIPS or EDT in the final cleavage cocktail is essential to drive the reaction to completion.

Analytical Characterization

The quality of the this compound reagent and the successful incorporation into the peptide should be verified by appropriate analytical methods.

-

HPLC: RP-HPLC is the primary method for assessing the purity of the starting material and the final crude peptide.[7][15]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the starting material and to verify the mass of the final synthesized peptide, confirming the successful incorporation of the D-cysteine residue.

Conclusion

This compound is a highly effective and strategically designed reagent for the incorporation of D-cysteine in solid-phase peptide synthesis. Its orthogonal protecting group scheme and the highly reactive pentafluorophenyl ester for coupling provide a robust methodology for the synthesis of complex peptides. By understanding the chemical principles behind its design and adhering to optimized protocols, researchers and drug development professionals can leverage this valuable building block to advance their scientific objectives.

References

- Giraud, M., C. T.-L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103409.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.

-

ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Retrieved from [Link]

-

Pen-Active. (n.d.). High-Purity this compound: Expert Manufacturer and Supplier for Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Fields, C. G., & Fields, G. B. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 202, 314-359.

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Pearson, D. A., et al. (1996). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Cys(Trt)-OH Novabiochem 167015-11-4 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Cys(Trt)-OPfp = 98.0 HPLC 115520-21-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. digital.csic.es [digital.csic.es]

- 15. researchgate.net [researchgate.net]

The Gatekeeper of Cysteine: An In-depth Technical Guide to the Trityl Protecting Group in Fmoc-d-Cys(trt)-Opfp

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. Cysteine, with its unique thiol side chain, presents both an opportunity for creating complex structures like disulfide bridges and a significant challenge due to its high reactivity. This guide provides an in-depth technical exploration of Fmoc-d-Cys(trt)-Opfp, a critical reagent in modern peptide synthesis. We will dissect the strategic role of the Trityl (Trt) protecting group, contextualizing its function within the framework of Solid-Phase Peptide Synthesis (SPPS) and the overarching goal of achieving high-fidelity peptide products.

The Cysteine Conundrum in Peptide Synthesis

Anatomy of a Key Reagent: Deconstructing this compound

To appreciate the elegance of this compound, we must understand its constituent parts and their synergistic functions.

Caption: Functional components of this compound.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine of the cysteine. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF, which allows for its selective removal at the beginning of each coupling cycle in Fmoc-based SPPS.[1][3]

-

D-Cysteine: The core amino acid. The "d" configuration indicates it is the D-enantiomer, which is often incorporated into peptides to increase their proteolytic stability or to modulate their biological activity.

-

Trt (Trityl) Group: The star of our discussion, the Trityl group is a bulky, acid-labile protecting group attached to the sulfur atom of the cysteine side chain.[4][5] Its primary role is to prevent the thiol from engaging in unwanted side reactions throughout the synthesis.

-

Opfp (Pentafluorophenyl) Ester: This is a highly activated ester of the cysteine's carboxyl group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient coupling reaction with the free amine of the growing peptide chain on the solid support.

The Trityl Group: A Strategic Choice for Cysteine Protection

The Trityl group is the most widely used protecting group for cysteine in Fmoc/tBu-SPPS for several compelling reasons.[4]

Advantages of the Trityl Group:

-

Acid Lability: The Trt group is readily cleaved under the acidic conditions of the final cleavage step from the resin, typically using Trifluoroacetic acid (TFA). This means a separate deprotection step is often not required, streamlining the workflow.

-

Stability: It is stable to the basic conditions used for Fmoc group removal (piperidine in DMF), ensuring the thiol remains protected during chain elongation.[1]

-

Bulky Nature: The steric hindrance provided by the three phenyl rings helps to prevent side reactions at the sulfur atom.

The Mechanism of Trt Deprotection and the Critical Role of Scavengers

The cleavage of the Trt group proceeds via an SN1-type mechanism, where the acidic environment protonates the sulfur, leading to the departure of the highly stable trityl cation.

Caption: Trt group cleavage and cation scavenging.

This reversibility of the cleavage reaction is a critical point. The highly electrophilic trityl cation can re-attach to the nucleophilic thiol of cysteine or react with other sensitive residues in the peptide, such as tryptophan. To prevent these deleterious side reactions, scavengers are an essential component of the cleavage cocktail.[2][6]

-

Triisopropylsilane (TIS): TIS is a highly effective scavenger that irreversibly quenches the trityl cation by hydride donation, converting it to the inert triphenylmethane.[6]

-

1,2-Ethanedithiol (EDT): EDT serves a dual purpose. It can also trap the trityl cation and, importantly, it helps to maintain a reducing environment, preventing the newly liberated cysteine thiol from oxidizing to form unwanted disulfide bonds.[2]

Experimental Protocol: Incorporating this compound in SPPS

The following is a generalized, yet detailed, protocol for the use of this compound in manual Fmoc-SPPS.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Appropriate solid support (e.g., Rink Amide resin)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (and optionally 2.5% EDT)

-

Cold diethyl ether

Workflow:

Caption: SPPS workflow for a single coupling cycle.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.[3]

-

Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Drain the piperidine solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.

-

Coupling:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The use of pre-activated Opfp esters generally leads to rapid coupling and can help minimize racemization, which can be a concern with cysteine derivatives.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and byproducts. A ninhydrin test should now be negative, indicating complete coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Trt Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to the resin. Use a sufficient volume, typically 10 mL per gram of resin.

-

Agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with more cold ether.

-

Dry the crude peptide under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.

-

Potential Pitfalls and Expert Recommendations

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during coupling. Using pre-activated esters like the Opfp ester, and avoiding prolonged exposure to base, helps to minimize this side reaction. For particularly sensitive sequences, alternative coupling reagents like DIPCDI/Oxyma may be considered.

-

Incomplete Trt Removal: Insufficient scavenger concentration or cleavage time can lead to incomplete deprotection of the Trt group. It is crucial to use an adequate volume of a fresh cleavage cocktail with effective scavengers like TIS.[3]

-

C-terminal Cysteine: Incorporating cysteine at the C-terminus can be problematic, with increased risk of side reactions. The use of 2-chlorotrityl chloride resin is often recommended in these cases to minimize such issues.

Conclusion

The Trityl group is an indispensable tool in the peptide chemist's arsenal for the successful synthesis of cysteine-containing peptides. Its compatibility with the widely adopted Fmoc/tBu strategy, coupled with its straightforward removal during the final cleavage step, makes this compound a robust and reliable building block. A thorough understanding of its properties, the mechanism of its cleavage, and the absolute necessity of appropriate scavengers are the cornerstones of its effective application. By adhering to sound chemical principles and optimized protocols, researchers can confidently navigate the challenges of cysteine chemistry to access complex and vital peptide molecules for scientific discovery and therapeutic development.

References

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, August 17, 2021. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine, March 17, 2020. [Link]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC, NIH. [Link]

-

(a) Cys thiol protection with the trityl (Trt) protecting group... ResearchGate. [Link]

-

Fmoc-SPPS of C-terminal MccB17(20-43) fragments 10a and 10b. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage, February 6, 2023. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies, August 29, 2013. [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. biotage.com [biotage.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of Pentafluorophenyl Ester in Fmoc-d-Cys(Trt)-OPfp

A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis

Introduction: The Quest for Efficiency in Peptide Synthesis

In the landscape of drug discovery and development, the chemical synthesis of peptides remains a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, has become the gold standard for its efficiency and versatility.[1] The core of this process lies in the sequential formation of amide bonds between amino acid residues. However, the inherent stability of the carboxylic acid and amine functional groups necessitates a critical step: carboxyl group activation. This guide provides an in-depth analysis of a pre-activated amino acid derivative, Fmoc-d-Cys(Trt)-OPfp, focusing specifically on the pivotal role of the Pentafluorophenyl (Pfp) ester in enhancing the reliability, speed, and purity of peptide synthesis.

Deconstructing the Molecule: A Triad of Functionality

To fully appreciate the utility of this compound, we must first understand its three key components and their orchestrated roles in the SPPS workflow.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amino group of the cysteine residue. Its primary advantage is its lability under mild basic conditions (typically a piperidine solution in DMF), which leaves acid-labile side-chain protecting groups, like Trityl, completely intact.[2][3] This orthogonality is fundamental to the Fmoc SPPS strategy.

-

The Trt (Trityl) Group: The thiol side chain of cysteine is highly nucleophilic and prone to undesired side reactions, including oxidation to form disulfide bonds prematurely. The bulky trityl group serves as a robust, acid-labile protecting group for this thiol.[4][5] It remains stable throughout the cycles of Fmoc deprotection and coupling and is typically removed during the final cleavage of the peptide from the resin support using strong acids like Trifluoroacetic Acid (TFA).[4][6]

-

The OPfp (Pentafluorophenyl Ester) Group: This is not a protecting group, but rather a powerful activating group attached to the carboxyl function of the D-cysteine. It transforms the relatively unreactive carboxylic acid into a highly reactive ester, primed for efficient amide bond formation. The remainder of this guide will focus on the chemical principles and practical advantages conferred by this critical component.

The Pentafluorophenyl Ester: A Superior Activating Group

The choice of an activating group is paramount as it directly influences coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity. Pfp esters have emerged as exceptionally effective activating agents for several key reasons.[7][8]

Mechanism of Activation and Amide Bond Formation

The efficacy of the Pfp ester stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect polarizes the ester bond, rendering the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[9] The reaction proceeds via a tetrahedral intermediate, culminating in the formation of the desired peptide bond and the release of the stable pentafluorophenol leaving group.[10]

A key advantage of using pre-formed Pfp esters is the avoidance of in-situ activation reagents, which can sometimes lead to side reactions with the growing peptide chain.[8]

Caption: Mechanism of Pfp ester-mediated amide bond formation.

Field-Proven Advantages in Solid-Phase Peptide Synthesis

The theoretical benefits of Pfp esters translate into tangible, practical advantages in the laboratory, making them a preferred choice for challenging sequences or when high purity is critical.

-

Exceptional Reactivity and Rapid Coupling Kinetics: Kinetic studies have demonstrated that Pfp esters are among the most reactive activated esters used in peptide synthesis.[2] Their rate of aminolysis is significantly higher than that of other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[2] This high reactivity allows for shorter coupling times, increasing throughput and minimizing the potential for side reactions that can occur during prolonged reaction cycles.[11][12]

-

Suppression of Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation of amino acids, particularly for sensitive residues like cysteine.[13] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. Pfp esters strike an optimal balance: they are reactive enough for efficient coupling but stable enough to resist intramolecular cyclization to the oxazolone, thereby minimizing racemization.[14][15] This is a critical feature for the synthesis of bioactive peptides where stereochemistry dictates function.

-

Stability, Handling, and Additive-Free Protocols: Unlike many in-situ activation methods that require the use of unstable reagents, Fmoc-amino acid-OPfp derivatives are typically stable, crystalline solids that can be pre-weighed and stored, enhancing reproducibility.[16] Their stability also makes them less susceptible to hydrolysis compared to other highly reactive esters.[17] This high reactivity often obviates the need for coupling additives like 1-Hydroxybenzotriazole (HOBt), which are traditionally used to accelerate the reaction and suppress racemization.[7][12] Additive-free protocols simplify the synthesis process, reduce reagent costs, and result in cleaner crude products with fewer byproducts to remove during purification.

Quantitative Comparison of Activation Methods

To contextualize the advantages of the Pfp ester, the following table compares it with other common activation strategies used in Fmoc SPPS.

| Parameter | Pentafluorophenyl (Pfp) Ester | HBTU/HOBt Activation | DCC/HOBt Activation |

| Method | Pre-formed active ester | In-situ uronium salt activation | In-situ carbodiimide activation |

| Typical Coupling Time | 5-60 minutes[10][12] | 30-120 minutes | 60-240 minutes |

| Racemization Risk | Very Low[14] | Low to Moderate | Moderate to High |

| Need for Additives | Generally No[7][11] | Yes (Base like DIPEA) | Yes (HOBt) |

| Byproducts | Soluble Pentafluorophenol | Tetramethylurea | Insoluble Dicyclohexylurea (DCU) |

| Handling | Stable, crystalline solid[16] | Moisture-sensitive solid | Moisture-sensitive solid |

Experimental Protocol: Coupling this compound in SPPS

This protocol outlines a self-validating workflow for a standard manual coupling cycle on a pre-loaded solid-phase resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Kaiser Test Kit (or other ninhydrin-based test)

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF again (3 x 1 min) to ensure complete swelling.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Confirmation of Deprotection (Self-Validation Point):

-

Take a small sample of resin beads and perform a Kaiser test.

-

A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal. If the test is negative, repeat Step 2.

-

-

Coupling of this compound:

-

Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The high reactivity of the Pfp ester often leads to rapid completion.[12]

-

-

Monitoring the Coupling Reaction (Self-Validation Point):

-

After the prescribed coupling time, take a small sample of resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated and the coupling is complete.

-

If the test is positive, allow the reaction to proceed for another 30 minutes and re-test.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.

-

Caption: A self-validating SPPS workflow using this compound.

Conclusion

The pentafluorophenyl ester in this compound is a sophisticated chemical tool engineered to overcome common hurdles in solid-phase peptide synthesis. Its function as a highly efficient activating group provides a multitude of benefits, including rapid and clean coupling reactions, excellent preservation of stereochemical integrity, and the simplification of synthetic protocols by often eliminating the need for additional coupling additives. For researchers and drug development professionals, leveraging pre-activated building blocks like this one is not merely a matter of convenience; it is a strategic choice that enhances the overall quality, purity, and synthetic success rate of complex, cysteine-containing peptides, ultimately accelerating the path from design to discovery.

References

-

Hattori, T., & Yamamoto, H. (2015). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Available at: [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Available at: [Link]

-

Royal Society of Chemistry. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Available at: [Link]

- Google Patents. (n.d.). Active esters for solid phase peptide synthesis.

-

Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

-

National Institutes of Health. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PubMed Central. Available at: [Link]

-

Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Pentafluorophenol and its derivatives [en.highfine.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et>3>N Catalyzed H/D Exchange - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 13. peptide.com [peptide.com]

- 14. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 17. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Fmoc-D-Cys(Trt)-OPfp for Advanced Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex peptides, the choice of building blocks is paramount to achieving high purity, yield, and biological activity. Among the repertoire of amino acid derivatives, Fmoc-D-Cys(Trt)-OPfp stands out as a sophisticated and highly efficient reagent for the incorporation of D-cysteine residues. This guide provides a comprehensive technical overview of its core features, the underlying chemical principles governing its application, and field-proven protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

The Molecular Architecture: A Trifecta of Functionality

This compound is a meticulously designed molecule, with each of its three key components—the Fmoc group, the Trityl group, and the Pentafluorophenyl ester—playing a distinct and synergistic role in the peptide synthesis workflow. Understanding this molecular logic is fundamental to leveraging its full potential.

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Gatekeeper of the α-Amino Group The Fmoc group serves as a temporary protecting group for the α-amino functionality of the D-cysteine.[1] Its defining characteristic is its lability under mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of the Fmoc-based SPPS strategy, allowing for the selective deprotection of the N-terminus to enable peptide bond formation at each cycle of the synthesis.[2][3] The deprotection mechanism proceeds via a β-elimination pathway, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the reaction's completion.[4][5]

-

The Trt (Trityl) Group: Robust Thiol Protection The thiol group of cysteine is highly reactive and susceptible to oxidation, which can lead to undesired disulfide bond formation during peptide synthesis.[1][6] The trityl group provides robust and reliable protection for this thiol side chain.[1] Its bulky steric hindrance also aids in preventing side reactions.[1] The Trt group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[7]

-

The OPfp (Pentafluorophenyl Ester): A Highly Activated Carboxyl Group The pentafluorophenyl ester is a powerful activating group for the carboxyl functionality of the amino acid.[8] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[9] This high reactivity translates to rapid and efficient coupling reactions, often without the need for additional coupling reagents or additives.[1][9] The use of pre-activated OPfp esters also minimizes the risk of racemization during the coupling step and prevents the growing peptide chain from coming into contact with potentially harmful activating agents.

The Strategic Advantage in Peptide Synthesis

The unique combination of Fmoc, Trt, and OPfp groups in a single molecule offers several strategic advantages for peptide chemists:

-

Enhanced Coupling Efficiency and Speed: The high reactivity of the OPfp ester leads to faster and more complete coupling reactions compared to many other activation methods.[9] This is particularly beneficial for the synthesis of long or difficult peptide sequences where repeated, highly efficient couplings are crucial.

-

Reduced Side Reactions and Higher Purity: By eliminating the need for in-situ activation with coupling reagents, the use of this compound can lead to a cleaner crude peptide product with fewer deletion sequences or other byproducts.[1][8] This simplifies the subsequent purification process.

-

Improved Atom Economy: The direct coupling of the pre-activated ester avoids the use of excess coupling reagents and additives, contributing to a more sustainable and cost-effective synthesis process.

-

Stability and Handling: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be stored for extended periods, making them convenient for use in both manual and automated peptide synthesizers.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the successful application of this compound in SPPS.

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides valuable insight into its chemistry. The synthesis is typically a two-step process starting from D-cysteine.[2]

Step 1: S-Tritylation of D-Cysteine

-

Dissolve D-cysteine in a suitable solvent.

-

Add trityl chloride and a base to facilitate the reaction.

-

Stir the reaction mixture until completion, monitoring by an appropriate method (e.g., TLC).

-

Isolate and purify the S-trityl-D-cysteine product.

Step 2: N-Fmoc Protection and OPfp Esterification

-

Dissolve S-trityl-D-cysteine in a suitable solvent.

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and a base to introduce the Fmoc group.

-

After completion of the N-protection, add pentafluorophenol and a carbodiimide coupling reagent (e.g., DCC or DIC) to form the OPfp ester.

-

Isolate and purify the final this compound product.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Appropriate washing solvents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

-

-

Coupling of this compound:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.

-

-

Washing:

-

After complete coupling, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted amino acid and byproducts.

-

-

Chain Elongation: The cycle of deprotection and coupling can now be repeated with the next desired amino acid.

Quantitative Data and Performance Metrics

The efficiency of coupling reactions is a critical parameter in peptide synthesis. The use of this compound generally results in high coupling yields.

| Parameter | Typical Value | Notes |

| Coupling Time | 1-2 hours | Can be optimized based on the specific sequence. |

| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |

| Racemization | Low | The pre-activated nature of the OPfp ester minimizes the risk of epimerization during coupling. However, the potential for racemization of cysteine residues is a known challenge in peptide synthesis and should be carefully monitored, especially in the presence of certain bases. |

Visualizing the Workflow and Chemical Structures

To further elucidate the processes described, the following diagrams provide a visual representation of the key chemical structures and the SPPS workflow.

Caption: Functional components of this compound.

Caption: SPPS cycle using this compound.

Conclusion and Future Perspectives

This compound represents a highly refined and enabling technology for modern peptide synthesis. Its carefully orchestrated combination of protecting and activating groups provides researchers with a powerful tool to tackle the synthesis of challenging D-cysteine-containing peptides with high efficiency and fidelity. As the demand for complex synthetic peptides in research and therapeutics continues to grow, the strategic application of such advanced building blocks will remain a critical driver of innovation in the field.

References

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. Dilun Biotechnology. [Link]

-

This compound [200395-72-8]. Aapptec Peptides. [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Peptide Bond Formation. YouTube. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Pentafluorophenyl esters. Wikipedia. [Link]

-

Electronic Supplementary Information. [Source not further specified]. [Link]

-

Epimerisation in Peptide Synthesis. MDPI. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). [Source not further specified]. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis with D-Cysteine

Introduction: The Significance of D-Cysteine in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic profiles. Among these, D-amino acids play a pivotal role in modulating peptide stability, conformation, and receptor affinity. D-cysteine, in particular, is a critical building block. Its introduction can confer resistance to enzymatic degradation by proteases, significantly extending a peptide's in-vivo half-life. Furthermore, the unique stereochemistry of a D-cysteine residue can enforce specific backbone conformations (e.g., turns or helices) that may be essential for potent biological activity. The thiol side-chain also remains a versatile functional handle for creating disulfide bridges, pegylation, or conjugation to other molecules, making D-cysteine an invaluable tool for designing sophisticated peptide-based drugs and research tools.

This guide provides a comprehensive overview of the principles and practical considerations for incorporating D-cysteine into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the underlying chemistry, address common challenges such as racemization and side reactions, and present field-proven protocols to ensure successful synthesis.

Part 1: Core Principles of Fmoc SPPS

Fmoc SPPS is the method of choice for research-scale and many manufacturing-scale peptide synthesis campaigns due to its use of a base-labile protecting group for the α-amine, which allows for orthogonal protection schemes under mild conditions. The synthesis proceeds in a C-terminus to N-terminus direction on a solid support (resin).

The fundamental cycle of SPPS involves four key steps:

-

Resin Swelling & Preparation: The solid support is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The Fmoc group on the N-terminal amino acid is removed using a mild base, most commonly a 20% solution of piperidine in DMF. This liberates a free amine, ready for the next coupling step.

-

Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, DIC) and then reacted with the free amine on the resin-bound peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This process is repeated iteratively until the desired peptide sequence is assembled.

Part 2: The Unique Challenges of Incorporating Cysteine

While the SPPS cycle is robust, cysteine—in both its L and D forms—presents specific challenges that demand careful consideration to prevent side reactions and preserve the integrity of the final peptide.

Racemization

Racemization, the conversion of a chiral amino acid from one enantiomer to another (e.g., D-Cys to L-Cys), is a significant risk during the activation step of coupling. The mechanism often proceeds through the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. Cysteine is particularly susceptible to this phenomenon.

Causality: The activation of the carboxylic acid group makes the α-proton acidic and thus easier to abstract. For cysteine derivatives, this is exacerbated by the electron-withdrawing nature of the protected sulfhydryl group.

Mitigation Strategy:

-

Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU or HATU in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are generally preferred as they can suppress oxazolone formation.

-

Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is used to mop up the acid formed during coupling without promoting side reactions. The amount should be carefully controlled, as excess base can increase racemization risk.

Side-Chain Thiol Protection: A Critical Choice

The nucleophilic thiol (-SH) group on the cysteine side chain must be masked with a protecting group throughout the synthesis to prevent unwanted side reactions, such as disulfide bond formation or reaction with carbocations generated during cleavage. The choice of this protecting group is arguably the most critical decision when working with cysteine.

The ideal protecting group should be:

-

Stable to the basic conditions of Fmoc removal (piperidine).

-